N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide
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Description
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a useful research compound. Its molecular formula is C28H27N3O4S2 and its molecular weight is 533.66. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antimicrobial Potential
A novel series of compounds, including those similar in structure to 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide, have demonstrated significant anticancer activity. For instance, the synthesis and biological evaluation of benzo[d]thiazolyl substituted-2-quinolone hybrids revealed their potency against cancer cell lines such as MCF-7 and WRL68. One particular compound from this series showed the most significant anticancer activity, highlighting the therapeutic potential of these molecules. Moreover, these compounds also exhibited in vitro antibacterial activity, particularly against Gram-negative bacteria like E. coli, suggesting their dual utility in treating cancer and bacterial infections (Bolakatti et al., 2020).
Molecular Targets and Mechanisms
Understanding the molecular mechanisms and targets of these compounds is crucial for their development as therapeutic agents. Research into similar quinol derivatives has identified thioredoxin as a molecular target, indicating a possible mechanism of action involving the inhibition of thioredoxin/thioredoxin reductase signal transduction. This inhibition could contribute to their antitumor properties, providing a basis for further exploration of similar compounds for cancer therapy (Bradshaw et al., 2005).
Role of Glutathione in Mediating Cytotoxicity
The role of glutathione in modulating the cytotoxicity of quinol derivatives, akin to 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide, has been explored. Studies have shown that glutathione plays a significant role in quinol-mediated cytotoxicity, with a notable increase in total glutathione content observed in treated cells. This suggests a glutathione-mediated antioxidant response, which could be a key factor in the compounds' mechanism of action against cancer cells (Chew et al., 2006).
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4S2/c1-3-35-23-14-10-21(11-15-23)26-19(2)36-28(29-26)30-27(32)22-12-16-24(17-13-22)37(33,34)31-18-6-8-20-7-4-5-9-25(20)31/h4-5,7,9-17H,3,6,8,18H2,1-2H3,(H,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZVGFUWVQUCEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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